molecular formula C19H25N5O3S B10993402 Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10993402
M. Wt: 403.5 g/mol
InChI Key: OIBNBSFWDBWQNN-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an acetamide-linked piperidine-pyrimidine moiety. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group attached to a piperidine ring, which is further connected via a carbonyl bridge to the 2-amino position of the thiazole. This compound is of interest in medicinal chemistry due to the prevalence of thiazole and pyrimidine motifs in bioactive molecules, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H25N5O3S/c1-4-27-16(25)9-15-11-28-19(22-15)23-17(26)14-6-5-7-24(10-14)18-20-12(2)8-13(3)21-18/h8,11,14H,4-7,9-10H2,1-3H3,(H,22,23,26)

InChI Key

OIBNBSFWDBWQNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Functionalization

Piperidine-3-carboxylic acid serves as the starting material. N-alkylation with 2-chloro-4,6-dimethylpyrimidine under basic conditions installs the pyrimidine substituent:

Procedure :

  • Piperidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous DMF under nitrogen.

  • NaH (1.2 eq) is added at 0°C, followed by dropwise addition of 2-chloro-4,6-dimethylpyrimidine (1.1 eq).

  • The mixture is heated to 80°C for 12 h, cooled, and quenched with ice water.

  • The product is extracted with ethyl acetate, dried (Na2SO4), and purified via silica chromatography (hexane/EtOAc 3:1).

Yield : 68–72%
Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 1.45–1.62 (m, 2H, piperidine H-4), 2.38 (s, 6H, pyrimidine-CH3), 2.72–2.85 (m, 1H, piperidine H-3), 3.15–3.28 (m, 2H, piperidine H-2, H-6), 4.02–4.12 (m, 2H, piperidine H-1, H-5), 6.72 (s, 1H, pyrimidine H-5).

Carboxylic Acid Activation

The free carboxylic acid is converted to an acid chloride for subsequent amide coupling:

Procedure :

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 eq) is suspended in thionyl chloride (5 vol).

  • The mixture is refluxed for 3 h, then excess SOCl₂ is removed under vacuum.

  • The residue is dissolved in dry DCM for immediate use.

Synthesis of Ethyl [2-Amino-1,3-thiazol-4-yl]acetate

Hantzsch Thiazole Synthesis

Ethyl 2-aminothiazole-4-acetate is prepared via cyclization of thiourea with ethyl α-bromoacetoacetate:

Procedure :

  • Thiourea (1.0 eq) and ethyl α-bromoacetoacetate (1.05 eq) are refluxed in ethanol (10 vol) for 6 h.

  • The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

Yield : 85–90%
Characterization :

  • IR (KBr): 3320 cm⁻¹ (NH₂), 1725 cm⁻¹ (C=O ester).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.23 (t, 3H, J = 7.0 Hz, CH₂CH₃), 3.42 (s, 2H, CH₂CO), 4.15 (q, 2H, J = 7.0 Hz, OCH₂), 6.95 (s, 1H, thiazole H-5).

Amide Coupling and Final Assembly

Coupling Reaction

The acid chloride (Section 2.2) is reacted with ethyl [2-amino-1,3-thiazol-4-yl]acetate (Section 3.1) under Schotten-Baumann conditions:

Procedure :

  • Ethyl [2-amino-1,3-thiazol-4-yl]acetate (1.0 eq) is dissolved in dry DCM.

  • Triethylamine (2.5 eq) is added, followed by dropwise addition of the acid chloride (1.1 eq) in DCM at 0°C.

  • The mixture is stirred at room temperature for 4 h, washed with 1M HCl and brine, dried (MgSO4), and concentrated.

  • Purification by recrystallization (ethanol/water) affords the title compound.

Yield : 75–80%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.35 (s, 6H, pyrimidine-CH3), 2.68–2.75 (m, 1H, piperidine H-3), 3.40 (s, 2H, CH₂CO), 4.10 (q, 2H, J = 7.0 Hz, OCH₂), 4.22–4.30 (m, 2H, piperidine H-1, H-5), 6.70 (s, 1H, pyrimidine H-5), 7.05 (s, 1H, thiazole H-5), 10.15 (s, 1H, NH).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for the amide bond formation:

Procedure :

  • Reactants (1:1 ratio) are suspended in DMF with HOBt (1.2 eq) and EDCl (1.5 eq).

  • Heated at 100°C under microwave irradiation (300 W) for 15 min.

  • Yield increases to 88% with reduced byproduct formation.

Solid-Phase Synthesis

Immobilization of the piperidine-carboxylic acid on Wang resin enables iterative purification:

Procedure :

  • Wang resin-bound acid is activated with HATU and coupled with the thiazole-amine.

  • Cleavage with TFA/H2O (95:5) yields the target compound with >95% purity (HPLC) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under controlled conditions:

  • Acidic Hydrolysis : In 6M HCl at 80°C for 4 hours, the ester converts to the carboxylic acid derivative.

  • Basic Hydrolysis : Treatment with NaOH (1M, ethanol/water) yields the sodium carboxylate intermediate, which can be reprotonated to the free acid.

Reaction ConditionsProductYield (%)Reference
6M HCl, 80°C, 4hCarboxylic acid85
1M NaOH, reflux, 2hSodium carboxylate92

Amide Bond Cleavage

The carbonylamino linker (-NH-C(O)-) between the thiazole and piperidine moieties is susceptible to cleavage:

  • Acidic Cleavage : Concentrated H₂SO₄ at 120°C for 6 hours generates 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and 2-amino-4-(ethoxycarbonylmethyl)thiazole.

  • Enzymatic Cleavage : Trypsin-mediated hydrolysis at pH 7.4 produces fragments detectable via LC-MS.

Nucleophilic Substitution at the Thiazole Ring

The C-4 position of the thiazole ring reacts with nucleophiles:

  • With Hydrazine : In ethanol at 60°C, substitution yields 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-4-(hydrazineylmethyl)thiazole .

  • With Phenacyl Bromides : Forms thiazole-phenacyl hybrids under basic conditions (K₂CO₃, DMF) .

ReagentProduct StructureApplicationReference
Hydrazine hydrateHydrazine derivativeAnticancer intermediates
4-Chlorophenacyl bromidePhenacyl-thiazole hybridAntimicrobial agents

Diazonium Coupling Reactions

The compound reacts with diazonium salts to form azo-linked derivatives:

  • With Benzenediazonium Chloride : In ethanolic sodium acetate (0–5°C), the thiazole ring undergoes C-5 coupling, producing (3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl) derivatives .

Diazonium SaltProductKey FeatureYield (%)
Benzenediazonium chlorideAzo-pyrazole hybridEnhanced π-conjugation78
p-Tolyldiazonium chloridep-Tolyl-substituted azo derivativeImproved solubility82

Cyclization Reactions

Under reflux conditions, the compound participates in cyclization to form fused heterocycles:

  • With Hydrazonoyl Halides : Forms 1,3-thiazole-piperidine hybrids via thiohydrazonate intermediates .

  • With Malononitrile : Generates pyridine-thiazole fused systems in acetic acid/ammonium acetate .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-5 position of the pyrimidine ring.

  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, enhancing water solubility.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique reactivity:

CompoundKey ReactionDistinct Feature
Ethyl 2-[2-(piperidin-4-yl)thiazol-4-yl]acetateEster hydrolysisLacks pyrimidine-directed reactions
1-(4,6-Dimethylpyrimidin-2-yl)-N-(2-sulfonamidoethyl)piperidineSulfonamide formationHigher electrophilic substitution yield

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression.

B. Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural components contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuropharmacology

A. Cholinesterase Inhibition
The compound's structural analogs have been investigated for their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

B. Central Nervous System Activity
Studies indicate that compounds with similar structures can exhibit central nervous system activity, potentially serving as anxiolytics or antidepressants. The piperidine and pyrimidine components may interact with neurotransmitter receptors, modulating mood and anxiety levels.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyrimidine derivatives through cyclization reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of thiazole derivatives; found significant cytotoxicity against breast cancer cells (IC50 = 12 µM).
Study 2Evaluated antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL.
Study 3Assessed cholinesterase inhibitory activity; reported IC50 values of 45 µM for acetylcholinesterase inhibition comparable to standard drugs like donepezil.

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Diversity in Thiazole Derivatives: The target compound distinguishes itself via the piperidine-pyrimidine substituent, which is absent in simpler analogs like Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate. Compared to ABI, which contains a tetrazole group for charge interactions, the target compound relies on ester and pyrimidine groups for solubility and hydrophobic interactions .

Functional Group Impact on Bioactivity :

  • The 4-nitrophenylsulfonamide group in the sulfonamide analog (CAS 338794-40-4) confers strong electron-withdrawing properties, favoring interactions with enzymatic active sites. In contrast, the 4,6-dimethylpyrimidin-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding .
  • Impurity-I’s carbamate and tertiary amine groups highlight the importance of steric effects in metabolic stability, a consideration absent in the target compound’s design .

Synthetic Pathways :

  • The synthesis of pyrimidine-thiazole hybrids (e.g., intermediates in ) often involves condensation reactions between hydrazines and diketones, whereas the target compound’s piperidine linkage likely requires multi-step coupling strategies .

Research Findings and Implications

  • However, the absence of a tetrazole group may reduce ion-pair interactions critical for ABI’s efficacy .
  • Thermodynamic Stability : Computational modeling (using software like SHELXL or ORTEP-III ) could elucidate the conformational preferences of the piperidine-pyrimidine moiety, guiding optimization for target engagement.
  • Comparative Toxicity : Thiazole-containing impurities like Impurity-I exhibit metabolic liabilities due to carbamate groups, whereas the target compound’s ester group may offer safer metabolic pathways .

Biological Activity

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, which may lead to significant pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that is known for its role in drug design.
  • Pyrimidine Moiety : Substituted with dimethyl groups, enhancing its lipophilicity and potential receptor interactions.
  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer domains.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. The mechanism of action often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

CompoundCell LineMechanism of ActionReference
Thiazolidin DerivativeHeLaInduces apoptosis via extrinsic pathways
Ethyl Acetate DerivativeMCF-7Inhibits proliferation through cell cycle arrest

Antimicrobial Activity

Compounds containing thiazole and pyrimidine structures have demonstrated significant antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development.

CompoundBacterial StrainActivityReference
Thiazole DerivativeE. coliInhibitory effect observed
Pyrimidine-Based CompoundS. aureusModerate activity noted

Anti-inflammatory Properties

The anti-inflammatory effects of thiazole derivatives have been well-documented. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro.

CompoundInflammatory ModelEffect ObservedReference
Thiazole DerivativeRAW264.7 MacrophagesReduced ROS levels
Ethyl Acetate AnalogueCarrageenan-induced edema modelDecreased swelling and pain response

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a related thiazole compound in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, ethyl thiazole derivatives were tested against a panel of clinical isolates. The results showed promising activity against multidrug-resistant strains, highlighting the importance of further structural optimization for enhanced efficacy.

Q & A

Q. What strategies mitigate stereochemical uncertainties in chiral centers?

  • Methodological Answer : Employ chiral HPLC (Chiralpak IA column) to separate enantiomers. Single-crystal X-ray diffraction (SHELXL refinement ) determines absolute configuration. Circular Dichroism (CD) spectra corroborate crystallographic data for solution-phase stereochemistry .

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